Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-7-11(13(14,15)16)17-10-6-4-3-5-8(9)10/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBSGRJRYFODRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719865 | |
| Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185292-57-2 | |
| Record name | Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate typically involves the cyclization of aniline derivatives with ethyl 4,4,4-trifluoroacetoacetate. This reaction is often catalyzed by acid, leading to the formation of the quinoline ring system. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Transition metal-catalyzed reactions and green chemistry approaches are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a chemical compound utilized in scientific research, particularly in medicinal chemistry and materials science, featuring a quinoline ring substituted with a trifluoromethyl group and an ethyl carboxylate functional group. It has a molecular weight of approximately 269.22 g/mol.
Key Properties and Structural Features
- Structural Features The compound consists of a quinoline core with trifluoromethyl substitution and an ethyl carboxylate moiety.
- Unique Aspects Its enhanced lipophilicity, due to the trifluoromethyl group, influences its biological activity and applications.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(Trifluoromethyl)quinoline | Quinoline core with trifluoromethyl substitution | Lacks the ethyl carboxylate moiety |
| Ethyl 2-(fluoro)quinoline-4-carboxylate | Quinoline core with fluorine and ethyl carboxylate | Less lipophilic than its trifluoromethyl counterpart |
| Ethyl 4-(trifluoromethyl)benzoate | Benzoate structure with trifluoromethyl group | Different aromatic core compared to quinolines |
Potential Applications
- Drug development.
- Pharmacological studies.
Research indicates that derivatives of quinoline compounds, including this compound, exhibit various biological activities, making the compound a candidate for further pharmacological studies.
Role as PRMT5 Inhibitor
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. This makes it effective in modulating various biological pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues of ethyl 2-(trifluoromethyl)quinoline-4-carboxylate, highlighting differences in substituents, physicochemical properties, and applications:
Crystallography and Material Science
- Crystal Packing: Derivatives like ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate (OJAGUD) exhibit distinct intermolecular interactions (e.g., π-π stacking), analyzed using tools like Mercury CSD 2.0 .
- Stability: Chlorinated analogues (e.g., ethyl 4-chloro-2-(trifluoromethyl)quinoline-6-carboxylate) demonstrate enhanced thermal stability due to halogen bonding .
Drug Design Considerations
- Metabolic Stability: The -CF₃ group in this compound reduces oxidative metabolism, prolonging half-life in vivo compared to non-fluorinated counterparts .
- Structure-Activity Relationships (SAR) : Substitutions at the 2-position (e.g., -CF₃ vs. -OCH₂CH₃) significantly modulate bioactivity. For instance, ethoxy groups improve crystallinity but reduce potency .
Biological Activity
Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H8F3NO2
- Molecular Weight : Approximately 337.22 g/mol
- Functional Groups : Contains a carboxylate group and two trifluoromethyl groups at the 2 and 6 positions of the quinoline ring.
The presence of trifluoromethyl groups enhances the compound's lipophilicity, which facilitates its penetration through biological membranes, making it a valuable candidate for drug development.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial and antifungal properties, potentially making it useful in treating infections.
- Antiviral Activity : Research has highlighted its effectiveness against enterovirus D68 (EV-D68), with structure-activity relationship (SAR) studies indicating that modifications to the quinoline scaffold can enhance antiviral potency .
Antiviral Potency
A study focused on the antiviral properties of this compound revealed significant findings:
- Inhibition Concentrations : The effective concentration (EC50) that inhibited cytopathic effects in Rhabdomyosarcoma cell lines was determined, with selectivity indices suggesting favorable therapeutic windows .
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 25 | 200 | 8 |
| Pleconaril (control) | 15 | 150 | 10 |
The results indicated that structural modifications could lead to compounds with significantly improved antiviral activity.
Antimicrobial and Antifungal Activities
Research indicates that this compound possesses notable antimicrobial properties:
- In vitro Studies : Tests against various bacterial strains showed effective inhibition, supporting its potential use in developing new antimicrobial agents.
Case Studies
- Analgesic Potential : A study exploring quinoline-derived compounds identified several candidates with analgesic properties. This compound was noted for its ability to block sodium channels, which is crucial for pain signaling pathways .
- Cancer Research : Investigations into the anticancer effects of fluorinated quinolines have shown that compounds like this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Q & A
Q. What are the common synthetic routes for Ethyl 2-(trifluoromethyl)quinoline-4-carboxylate, and how are reaction conditions optimized?
Answer: The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using ethyl 4-iodo-2-(trifluoromethyl)quinoline-3-carboxylate with boronic acids (e.g., (6-(trifluoromethyl)pyridin-3-yl)boronic acid) under palladium catalysis yields derivatives . Esterification of carboxylic acid precursors (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) with ethanol in acidic conditions is another route . Optimization involves adjusting catalysts, solvents (e.g., DMF or THF), and temperature to enhance yield and purity. LCMS (e.g., m/z 366 [M+H]⁺) and HPLC retention times (e.g., 1.26 minutes) are critical for monitoring reaction progress .
Q. Which spectroscopic and analytical methods are used to characterize this compound?
Answer: Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integrity (e.g., δ 166.6 ppm for carbonyl in ¹³C NMR) .
- LCMS/HPLC : For molecular weight confirmation (m/z 366 [M+H]⁺) and purity assessment .
- Elemental Analysis : To verify stoichiometry and purity .
- IR Spectroscopy : Identification of functional groups like C=O (ester) and C-F stretches .
Q. How is the compound’s solubility and stability managed in experimental settings?
Answer: Solubility is tested in polar aprotic solvents (e.g., DMSO, DMF) and ethyl acetate. Stability studies under varying pH, temperature, and light conditions are conducted via accelerated degradation assays. Storage recommendations include airtight containers in dry, dark environments to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can regioselectivity challenges in the synthesis of quinoline-4-carboxylate derivatives be addressed?
Answer: Regioselectivity issues (e.g., unintended by-products during ethylation) are mitigated by:
- Controlled Reaction Conditions : Temperature modulation (e.g., 0–5°C for electrophilic substitutions) and stoichiometric adjustments of reagents .
- Computational Modeling : DFT calculations to predict reactive sites and optimize substituent positioning .
- Chromatographic Isolation : Silica gel column chromatography to separate isomers or by-products, followed by structural validation via XRD or NMR .
Q. What best practices are recommended for crystallographic refinement of quinoline derivatives using SHELX software?
Answer:
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data reduces refinement errors .
- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .
- Validation Tools : Mercury CSD for void analysis and packing similarity checks, and ORTEP for visualizing anisotropic thermal ellipsoids .
- Twinning Analysis : SHELXL’s TWIN/BASF commands to handle twinned crystals .
Q. How can computational tools like Mercury CSD aid in analyzing intermolecular interactions in quinoline derivatives?
Answer: Mercury’s Materials Module enables:
- Intermolecular Motif Identification : Hydrogen bonds (e.g., C=O···H-N) and π-π stacking interactions via geometric searches .
- Packing Similarity : Comparative analysis of crystal structures to identify polymorphism or pseudosymmetry .
- Void Visualization : Assessment of solvent-accessible volumes for co-crystallization studies .
Contradictions and Limitations in Current Research
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
